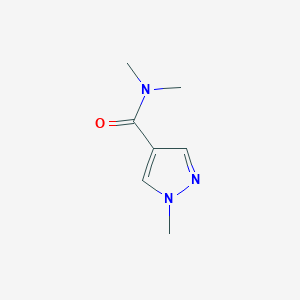
1H-Pyrazole-4-carboxamide,N,N,1-trimethyl-
Overview
Description
1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of 1-methyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then reacted with trimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.
Esterification: The carboxamide group can undergo esterification in the presence of alcohols and acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carboxamide derivatives with different substituents.
Scientific Research Applications
1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- involves its interaction with specific molecular targets. For instance, as an antifungal agent, it targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. By inhibiting SDH, the compound disrupts electron transport and ATP production, leading to the death of the fungal cells . The molecular docking studies have shown that the compound binds to the active site of SDH through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- can be compared with other pyrazole derivatives such as:
1H-Pyrazole-4-carboxamide,1-methyl-: Similar in structure but lacks the trimethyl substitution, which may affect its biological activity.
1H-Pyrazole-4-carboxamide,3,5-dimethyl-: Another derivative with different substitution patterns, leading to variations in its chemical and biological properties.
1H-Pyrazole-4-carboxamide,1,3,5-trimethyl-: A closely related compound with similar substitution but different spatial arrangement, which can influence its interaction with molecular targets
These comparisons highlight the uniqueness of 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- in terms of its specific substitution pattern and its resulting biological activities.
Properties
IUPAC Name |
N,N,1-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-8-10(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDOHHMFWJGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














